C-4 Morpholine vs. C-4 Amino/Anilino Substitution: Impact on Kinase Selectivity Profile
The C-4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a critical determinant of kinase selectivity. Published SAR studies demonstrate that C-4 substituent identity (amino, anilino, morpholino) significantly shifts the kinase inhibition profile. The MDPI 2021 study by Masip et al. established that C-4 modifications can redirect activity toward or away from specific tyrosine kinases such as ZAP-70 . While direct head-to-head IC50 data for 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one against a defined kinase panel are not publicly available, the class-level evidence supports that its C-4 morpholine substitution is structurally distinct from the C-4 anilino or amino substituents found in the well-characterized 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one TKIs described by Klutchko et al. (1998) .
| Evidence Dimension | Kinase selectivity profile (inferred from scaffold SAR) |
|---|---|
| Target Compound Data | C-4 morpholine substituent; no publicly available kinase panel IC50 data |
| Comparator Or Baseline | C-4 anilino/amino analogs (e.g., compound 63 in Klutchko et al. 1998) with IC50 values of 0.009-0.079 μM against PDGFr, FGFr, EGFr, and c-Src |
| Quantified Difference | Not quantifiable due to lack of target compound data; structural difference confirmed |
| Conditions | Class-level SAR analysis from published pyrido[2,3-d]pyrimidin-7(8H)-one literature |
Why This Matters
Procurement decisions must account for the fact that C-4 morpholine substitution represents an underexplored chemical space within this scaffold class, meaning the compound may exhibit a kinase selectivity profile distinct from better-characterized 4-amino analogs, with implications for target identification and off-target risk assessment.
- [1] Masip V, Lirio Á, Sánchez-López A, et al. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals. 2021;14(12):1311. View Source
- [2] Klutchko SR, Hamby JM, Boschelli DH, et al. 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure-Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. J Med Chem. 1998;41(17):3276-3292. View Source
